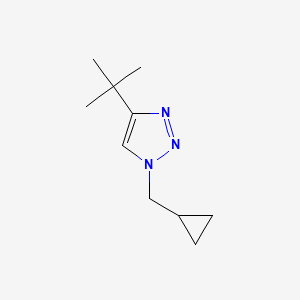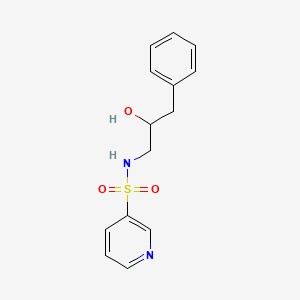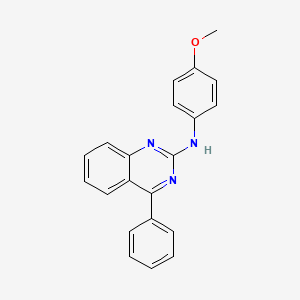![molecular formula C11H17NO4 B6417200 2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 1211-83-2](/img/structure/B6417200.png)
2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, also known as 4-hydroxy-2-diethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one, is an important organic compound with a wide range of applications in the scientific research field. It is a white, odorless, crystalline solid with a melting point of 140-141 °C and a boiling point of 265-266 °C. This compound has been used in a variety of research studies, including in the synthesis of compounds, the study of its mechanism of action, and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a variety of beneficial effects, including anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one is a relatively safe compound to use in laboratory experiments. It is stable and non-toxic, and its melting and boiling points make it easy to handle and store. However, it is important to note that it is a relatively new compound, and as such, there is limited research available on its biochemical and physiological effects.
Orientations Futures
There are a number of potential future directions for research on 2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential interactions with other compounds and drugs, as well as its potential toxicity in vivo. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds.
Méthodes De Synthèse
2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one can be synthesized from the reaction of 2-amino-3-hydroxy-6-methyl-4H-pyran-4-one with diethylamine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, with the diethylamine acting as the nucleophile and the 2-amino-3-hydroxy-6-methyl-4H-pyran-4-one molecule acting as the electrophile. The reaction produces a white, odorless, crystalline solid with a melting point of 140-141 °C and a boiling point of 265-266 °C.
Applications De Recherche Scientifique
2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one has been used in a variety of scientific research studies. It has been used as a starting material in the synthesis of various compounds, including 2-amino-3-hydroxy-6-methyl-4H-pyran-4-one and 2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-onediethylaminomethyl-3-hydroxy-6-methyl-4H-pyran-4-one. It has also been used in studies of its mechanism of action and its biochemical and physiological effects.
Propriétés
IUPAC Name |
2-(diethylaminomethyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-12(4-2)6-10-11(15)9(14)5-8(7-13)16-10/h5,13,15H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXVZXSHXQWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=O)C=C(O1)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)
![13-{[2-(diethylamino)ethyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6417149.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6417155.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417162.png)

![10-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6417175.png)
![1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine](/img/structure/B6417178.png)

![N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6417181.png)

![1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6417192.png)
![methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B6417204.png)
